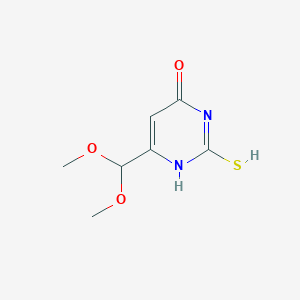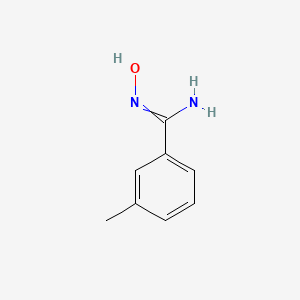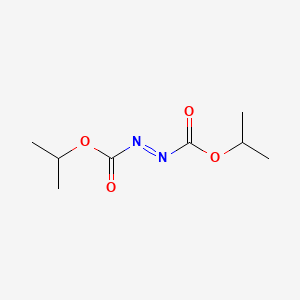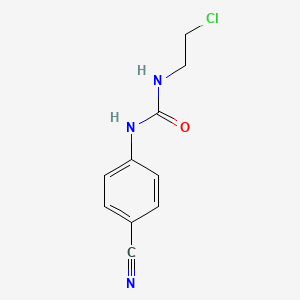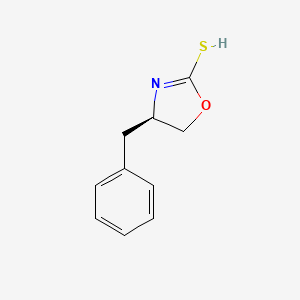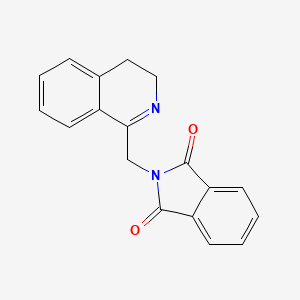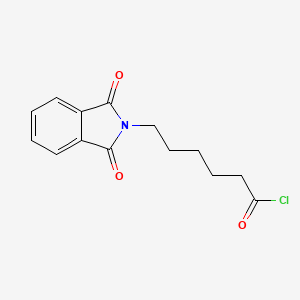
1,1'-Ferrocenediyl-bis(diphenylphosphine)
説明
1,1'-Ferrocenediyl-bis(diphenylphosphine) is a useful research compound. Its molecular formula is C34H28FeP2 and its molecular weight is 554.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Ferrocenediyl-bis(diphenylphosphine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Ferrocenediyl-bis(diphenylphosphine) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Zirconium ionophore I, also known as 1,1’-Ferrocenediyl-bis(diphenylphosphine) or Fe(C5H4PPh2)2, is a complex compound that primarily targets biological membranes . It is commonly used as a ligand in homogeneous catalysis . The compound’s primary targets are the ion channels of these membranes, where it alters the ionic balance within the cells .
Mode of Action
The compound operates by generating pores in biological membranes, dramatically altering the ionic household of cells . It forms ion channel-like structures that exhibit strong selectivity for certain ions . This alteration in ionic balance can lead to profound changes in cell function and viability.
Biochemical Pathways
Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. By up-regulating this pathway, zirconium ions can promote the proliferation and differentiation of cells .
特性
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNTHKXCYMIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,1'-Ferrocenediyl-bis(diphenylphosphine)?
A1: 1,1'-Ferrocenediyl-bis(diphenylphosphine) is characterized by a ferrocene unit where two cyclopentadienyl rings are bridged by an iron atom. Each cyclopentadienyl ring is substituted with a diphenylphosphine group (-PPh2). []
Q2: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) typically behave as a ligand?
A2: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging, chelating, or unidentate ligand in the formation of metal complexes. Its versatility arises from the two phosphorus atoms, which can coordinate to one or two metal centers. [] For example, it can act as a bridging ligand in heteropolymetallic aggregates of gold(I), palladium(II), and platinum(II), forming complexes like [PtCl2{(µ-dppf)W(CO)5}2], where dppf bridges two platinum centers. [] It can also act as a chelating ligand in complexes like [Pt(O2CMe)2(dppf)]·H2O. []
Q3: What are the catalytic applications of 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes?
A3: 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes, particularly those of ruthenium, have demonstrated catalytic activity in transfer hydrogenation and hydrogenation reactions. For instance, cis-[RuCl2(ampy)(dppf)] has been successfully employed in the chemoselective reduction of aldehydes to primary alcohols. []
Q4: How does the structure of 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the geometry of platinum complexes?
A4: The presence of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with its σ-donating and π-accepting properties favors the formation of square-planar geometry in platinum(II) complexes like [Pt(O2CMe)2(dppf)]. This contrasts with the tetrameric structures observed in platinum acetate complexes without dppf, which exhibit bridging acetates and direct Pt-Pt bonds. []
Q5: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) participate in ligand transformation reactions?
A5: Yes, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can undergo ligand transformation. For example, in the complex [Pt(μ-S)(dppf)]2, the bridging sulfide ligands can be transformed into terminal chloromethanethiolato ligands upon reaction with dichloromethane, resulting in the formation of Pt(SCH2Cl)2(dppf). []
Q6: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the electrochemical properties of metal complexes?
A6: Incorporation of 1,1'-Ferrocenediyl-bis(diphenylphosphine) into metal complexes often introduces a redox-active center due to the presence of the ferrocene moiety. This is evident in cyclic voltammetry studies of dppf-containing complexes, which generally exhibit a chemically reversible oxidation attributed to the ferrocene unit. This is often followed by an irreversible oxidation of the complex itself. []
Q7: Are there any examples of unusual coordination modes for 1,1'-Ferrocenediyl-bis(diphenylphosphine)?
A7: Yes, while typically acting as a bidentate ligand, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can exhibit unusual coordination behavior. In the complex [H4Ir4(CO)4{Fe(C5H3PPh2)(C5H4P(Ph)C6H4)}2], one of the dppf ligands undergoes dehydrogenation and coordinates to the iridium center through both phosphorus atoms and a cyclopentadienyl carbon, demonstrating a tridentate coordination mode. []
Q8: How is 1,1'-Ferrocenediyl-bis(diphenylphosphine) utilized in the synthesis of heteropolymetallic complexes?
A8: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging ligand to link different metal centers, enabling the synthesis of heteropolymetallic complexes. For example, reacting [Pd2(dppf)2(µ-S)2] with [AgCl(PPh3)] leads to the formation of [Ag2Pd2Cl2(dppf)2(µ3-S)2], a heteropolymetallic aggregate containing both palladium and silver. []
Q9: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) contribute to the formation of platinum clusters?
A9: 1,1'-Ferrocenediyl-bis(diphenylphosphine) plays a crucial role in the formation of heteroleptic Chini-type platinum clusters. Reacting [Pt6(CO)12]2- with dppf results in the formation of [Pt6(CO)10(dppf)]2-. Oxidation of this cluster leads to its oligomerization, yielding larger clusters like [Pt12(CO)20(dppf)2]2- and [Pt18(CO)30(dppf)3]2-. []
Q10: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) be used to create macrocycles and supramolecular structures?
A10: Yes, the combination of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with gold(I) diacetylide complexes can lead to the formation of macrocyclic rings and even []catenanes through a self-assembly process. This highlights the potential of dppf in constructing complex supramolecular architectures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)
![2,3-Dihydrobenzo[b]furan-5-amide oxime](/img/structure/B7766055.png)
